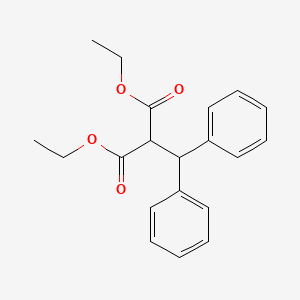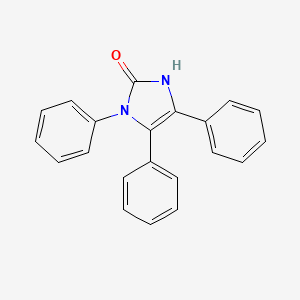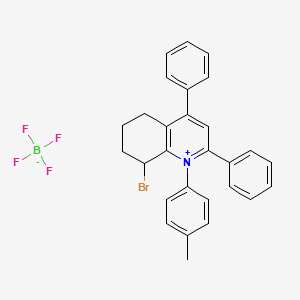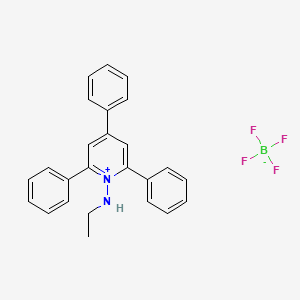![molecular formula C22H19N3O2 B7778061 N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide](/img/structure/B7778061.png)
N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazine derivative, followed by the introduction of the benzamide group. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex aromatic compounds, while reduction could produce simpler amines or hydrazines.
Aplicaciones Científicas De Investigación
N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide can be compared with other similar compounds, such as:
N-(2-{N’-[(1E)-(4-chlorophenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide: This compound has a similar structure but with a chlorine atom instead of a methyl group, which can significantly alter its chemical and biological properties.
N-(2-{N’-[(1E)-(4-nitrophenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide: The presence of a nitro group can enhance the compound’s reactivity and potential biological activities.
The uniqueness of N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide lies in its specific molecular structure, which imparts distinct chemical and biological properties that are not observed in its analogs.
Propiedades
IUPAC Name |
2-benzamido-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-11-13-17(14-12-16)15-23-25-22(27)19-9-5-6-10-20(19)24-21(26)18-7-3-2-4-8-18/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERXAKVDQIYKGS-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B7777988.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide](/img/structure/B7777991.png)
![7H-Dibenzo[c,g]carbazole](/img/structure/B7778003.png)



![2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B7778029.png)



![Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate](/img/structure/B7778070.png)

![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate](/img/structure/B7778076.png)
